Unique Acroleinide Acetal Structure Validates Chemical Identity for Research
The single most critical point of differentiation for procurement is the unique chemical structure. Acrocinonide is explicitly defined as the cyclic 16,17-acetal of triamcinolone with acrolein, bearing a terminal vinyl group. This structure is confirmed by its IUPAC name and InChIKey (JGSKXHVNDZFORI-DZPDXEKMSA-N) [1][2]. In contrast, its closest analog, triamcinolone acetonide, is a cyclic 16,17-acetal with acetone. This fundamental difference in the acetal moiety is not a generic property of the drug class but a specific, verifiable structural feature that serves as the basis for all downstream properties.
| Evidence Dimension | Chemical Structure (16α,17α-Acetal Group) |
|---|---|
| Target Compound Data | Cyclic 16,17-acetal with acrolein (acroleinide). IUPAC: (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-8-vinyl-...-dioxol-2-one. |
| Comparator Or Baseline | Triamcinolone Acetonide: Cyclic 16,17-acetal with acetone (acetonide). |
| Quantified Difference | Structural isomerism: Acrolein (vinyl) vs. Acetone (dimethyl) acetal. |
| Conditions | NMR, mass spectrometry, InChIKey verification; sourced from FDA GSRS and authoritative chemical databases. |
Why This Matters
Procuring the correct structure is non-negotiable for research integrity; this defines the compound's chemical and biological identity and differentiates it from all acetonide-based alternatives.
- [1] U.S. Food and Drug Administration. ACROCINONIDE. Global Substance Registration System (GSRS). UNII: 67N58AU0IZ. View Source
- [2] CISMeF. (n.d.). Acrocinonide: Chemical details. Rouen University Hospital. Retrieved May 13, 2026. View Source
